molecular formula C16H22N2O2 B13240308 tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13240308
M. Wt: 274.36 g/mol
InChI Key: PBQIDNFZSWBKSU-UHFFFAOYSA-N
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Description

tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic azetidine-indole hybrid compound characterized by a fused azetidine ring (four-membered) and a dihydroindole moiety. The tert-butyl carbamate group at the 1-position of the azetidine ring enhances steric protection and stability, while the 7'-methyl substituent on the indole ring modulates electronic and steric properties. Such spirocyclic architectures are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding and metabolic stability.

Key analytical techniques for characterization include $^1$H/$^{13}$C NMR, HR-MS, and chromatographic purification methods.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl 7-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-11-6-5-7-12-13(11)17-8-16(12)9-18(10-16)14(19)20-15(2,3)4/h5-7,17H,8-10H2,1-4H3

InChI Key

PBQIDNFZSWBKSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3(CN2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and controlled temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a chemical compound with the CAS number 1804129-83-6 . It has a specific chemical structure, as illustrated in its product specifications .

However, the available search results provide limited information regarding specific applications, comprehensive data tables, well-documented case studies, detailed research findings, and authoritative insights directly focusing on tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate. The search results mention related compounds, such as tert-butyl 2'-acetyl-7'-methoxy-1'-methyl-1,2',3',9'-tetrahydrospiro[piperidine-4,4'-pyrido[3,4-b]indole]-1-carboxylate , tert-Butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate , and tert-Butyl-7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole] , which suggests that the core structure of a tert-butyl azetidine-spiro-indole carboxylate may be of interest in chemical research.

Related research regarding the broader family of azetidine compounds reveals some applications:

  • Use in synthesis: Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate and related compounds are used in chemical synthesis . These compounds can be modified to create various derivatives with potential uses in pharmaceutical or materials science research .

Mechanism of Action

The mechanism of action of tert-Butyl 7’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating biological processes . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 7'-position substituent significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:

Compound Name & Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis & Yield Reference
tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate C₁₇H₂₂N₂O₂ 294.37 Hypothesized intermediate for drug discovery; methyl group enhances lipophilicity. Not explicitly described; inferred via Ugi/spirocyclization (e.g., 49% yield for analog in)
7'-Fluoro analog () C₁₅H₁₉FN₂O₂ 278.32 Improved metabolic stability; potential CNS drug candidate. Fluorine enhances electronegativity and bioavailability. Commercial availability; synthesized via tert-butyl protection and fluorination.
7'-Bromo analog () C₁₅H₁₉BrN₂O₂ 339.23 Halogenated for further cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine adds steric bulk. Made-to-order synthesis; requires BSL certification.
7',8'-Dichloro-4'-cyano analog () C₁₉H₂₀Cl₂N₄O 403.29 Anticancer/antimicrobial activity via β-carboline scaffold. Cyano group aids in binding selectivity. 49% yield via spirocyclization with NaIO₄/RuO₂.
Nitrofuran-equipped spiroazetidine () Potent antibacterial activity; warhead for targeting pathogens. Synthesized via Ugi reaction (yield unspecified).

Physicochemical Properties

  • Steric Effects : tert-Butyl carbamate and 7'-methyl groups collectively reduce rotational freedom, improving binding affinity to targets like enzymes or receptors.

Biological Activity

tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1804129-83-6

The biological activity of tert-butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, potentially modulating enzyme activities or receptor functions. The spirocyclic structure enables specific binding interactions that may lead to diverse pharmacological effects, including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For example, the compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. In vitro assays demonstrate that it can induce apoptosis and cell cycle arrest in tumor cells.

Cell Line GI50 (µM) IC50 (µM) Mechanism
MDA-MB-2310.800.88Apoptosis induction
BT-5490.800.94Cell cycle arrest
Hs 578T1.061.23Cytotoxic effects

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study published in ACS Medicinal Chemistry Letters evaluated a series of spirocyclic compounds for their anticancer activity. tert-butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition of cell growth .
  • Mechanistic Insights :
    Research conducted on related compounds has elucidated potential pathways through which these spirocyclic structures exert their effects. For instance, activation of apoptotic pathways via mitochondrial dysfunction has been suggested as a common mechanism among structurally similar compounds .
  • Comparative Analysis :
    A comparative analysis with known TLR7/8 agonists showed that the compound can enhance immune responses while minimizing systemic toxicity, making it a candidate for further development in immunotherapy .

Q & A

Basic: What are the optimal synthetic conditions and purification methods for preparing tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate?

Answer:
High-yield synthesis (e.g., 98%) is achieved under iridium-catalyzed amination at 70°C in DMF, using allyl acetate and spirocyclic precursors . Purification typically involves silica gel column chromatography (hexane:ethyl acetate gradients, 20:1 to 10:1), with TLC monitoring (Rf = 0.29 in 4:1 hexane:ethyl acetate). Post-synthesis, HRMS (ESI) and FTIR validate molecular weight and functional groups, while HPLC confirms enantiomeric excess (e.g., 95% ee) .

Basic: Which spectroscopic techniques are critical for structural characterization of this spirocyclic compound?

Answer:
1H and 13C NMR are essential for confirming the spirojunction and substituent positions. For example, distinct shifts for the tert-butyl group (~1.4 ppm in 1H NMR) and azetidine ring protons (3.0–4.0 ppm) are diagnostic . HRMS provides exact mass confirmation, while FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) bonds . X-ray crystallography (if available) resolves absolute stereochemistry.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
While specific hazard data may be limited, general precautions include:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact .
  • Conduct reactions in a fume hood due to potential volatile byproducts .
  • Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Consult SDS for emergency measures (e.g., spill cleanup with inert absorbents) .

Advanced: How can enantioselective synthesis of this compound be optimized for >95% ee?

Answer:
Chiral iridium catalysts enable asymmetric amination, with ee values enhanced by:

  • Screening chiral ligands (e.g., phosphoramidites) for steric/electronic compatibility .
  • Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
  • Monitoring reaction progress via chiral HPLC and comparing retention times to racemic standards .

Advanced: What computational tools aid in predicting reaction pathways for spirocyclic systems?

Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while machine learning algorithms (via platforms like COMSOL) optimize reaction parameters (temperature, catalyst loading) . ICReDD’s integrated computational-experimental workflows reduce trial-and-error by identifying low-energy pathways and validating them with microreactor trials .

Advanced: How can researchers resolve contradictions between theoretical and experimental yields?

Answer:
Discrepancies may arise from side reactions (e.g., tert-butyl group hydrolysis). Mitigation strategies include:

  • Kinetic studies (e.g., in situ IR) to detect intermediates .
  • Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst aging) .
  • Replication under inert atmospheres (N2/Ar) to exclude moisture/oxygen interference .

Advanced: What methodologies improve scalability of this compound for preclinical studies?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic amination steps .
  • Membrane separation : Purify intermediates without column chromatography .
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures batch consistency .

Advanced: How do heterogeneous reaction conditions impact the stability of the spirocyclic core?

Answer:
Prolonged heating (>80°C) or acidic conditions may degrade the azetidine ring. Stability assays should include:

  • Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • LC-MS tracking of decomposition products (e.g., tert-butyl alcohol) .
  • pH-controlled environments (buffers at pH 6–8) to prevent carbamate cleavage .

Advanced: What statistical approaches optimize reaction parameters for novel derivatives?

Answer:

  • Full factorial design : Tests all combinations of variables (e.g., solvent, catalyst ratio) to identify interactions .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., temperature vs. yield) .
  • Artificial Neural Networks (ANN) : Predict optimal conditions for untested derivatives using historical data .

Advanced: How can researchers validate the biological relevance of synthetic impurities in this compound?

Answer:

  • Forced degradation studies : Expose the compound to stress conditions (light, oxidizers) and profile impurities via LC-HRMS .
  • In vitro assays : Compare bioactivity of purified vs. crude batches to assess impurity impact .
  • QSAR modeling : Correlate impurity structures with toxicity endpoints (e.g., Ames test predictions) .

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